6-Methoxypyridine-3-sulfonyl chloride
Overview
Description
6-Methoxypyridine-3-sulfonyl chloride is a heterocyclic compound with the molecular formula C6H6ClNO3S. It is a derivative of pyridine, featuring a methoxy group at the 6-position and a sulfonyl chloride group at the 3-position. This compound is primarily used as a building block in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methoxypyridine-3-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonylation of 6-methoxypyridine. The reaction typically uses chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The process is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 3-position of the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonylation reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-Methoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation: The methoxy group can undergo oxidation to form the corresponding sulfone
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions.
Sulfonyl Hydrides: Resulting from reduction reactions.
Sulfones: Produced through oxidation reactions
Scientific Research Applications
6-Methoxypyridine-3-sulfonyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: Used in the modification of biomolecules for studying biological processes.
Medicine: Employed in the development of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Industry: Applied in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 6-methoxypyridine-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species.
Comparison with Similar Compounds
Similar Compounds
- 6-Phenyl-3-pyridinesulfonyl chloride
- 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride
- 2-Chloro-pyridine-3-sulfonyl chloride
- Pyridine-3-sulfonyl chloride
Uniqueness
6-Methoxypyridine-3-sulfonyl chloride is unique due to the presence of both a methoxy group and a sulfonyl chloride group on the pyridine ring. This combination imparts distinct reactivity and allows for versatile synthetic applications. The methoxy group can participate in various reactions, such as oxidation, while the sulfonyl chloride group is highly reactive towards nucleophiles, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
6-methoxypyridine-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c1-11-6-3-2-5(4-8-6)12(7,9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLIVJOTRYWHNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625047 | |
Record name | 6-Methoxypyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312300-42-8 | |
Record name | 6-Methoxy-3-pyridinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312300-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxypyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-METHOXYPYRIDINE-3-SULPHONYL CHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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